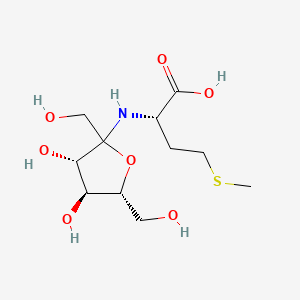
Fructosyl-methionine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fructosyl-methioninebelongs to the class of organic compounds known as methionine and derivatives. Methionine and derivatives are compounds containing methionine or a derivative thereof resulting from reaction of methionine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom.
Wissenschaftliche Forschungsanwendungen
Biochemical Research
1.1 Mechanism of Action
Fructosyl-methionine serves as a model compound in studying the Amadori rearrangement, a key reaction in the Maillard reaction pathway, which is significant in understanding the formation of advanced glycation end-products (AGEs) . AGEs are implicated in various diseases, including diabetes and cardiovascular conditions. The interaction of this compound with molecular targets can influence metabolic pathways and cellular processes, making it a valuable tool in metabolic research.
1.2 Diagnostic Applications
Recent studies have explored the conversion of this compound derivatives into diagnostic tools for diabetes. For instance, modified forms of fructosyl peptide have been investigated for their ability to oxidize glycated hemoglobin (HbA1c), potentially leading to novel in vitro diagnostic modalities for monitoring diabetes mellitus . This highlights the compound's utility beyond basic research into practical clinical applications.
Agricultural Applications
2.1 Seed Germination Enhancement
This compound has been studied for its role in enhancing seed germination rates. Research indicates that methionine application can significantly improve germination rates in crops such as maize, leading to increased seed vigor and better overall plant health . The compound influences cellular processes during germination by affecting the proliferation and differentiation of cells within the embryo.
2.2 Nutritional Improvement of Crops
The incorporation of this compound into crop breeding programs aims to enhance the nutritional profile of seeds by increasing methionine content. This is particularly important for addressing protein deficiencies in human diets, especially in regions where staple foods are low in essential amino acids . Studies have shown that manipulating source-to-sink transport mechanisms can lead to improved accumulation of methionine-rich storage proteins in seeds .
Food Science Applications
3.1 Flavor and Aroma Development
This compound participates in the Maillard reaction, contributing to flavor and aroma development during food processing. Understanding its role can help food scientists optimize cooking methods to enhance sensory qualities while minimizing undesirable effects associated with AGEs formation . The compound's interaction with other ingredients can be pivotal in developing new food products with improved taste profiles.
3.2 Preservation and Shelf-life Extension
The antioxidant properties of this compound may also contribute to food preservation strategies. By mitigating oxidative stress during storage, it could potentially extend the shelf life of various food products, thereby reducing waste and improving food security .
Data Summary Table
Case Studies
Case Study 1: Diabetes Diagnostics
A study demonstrated that modified fructosyl peptides could effectively oxidize HbA1c without requiring protease treatment, providing a direct measurement method that correlates well with traditional HPLC methods . This advancement could lead to more accessible diabetes monitoring tools.
Case Study 2: Seed Germination in Maize
Research involving maize seeds treated with methionine showed a notable increase in germination rate from 70% to 95%, alongside enhanced metabolic activity linked to stress response mechanisms . This suggests that incorporating this compound could be a viable strategy for improving crop yields.
Eigenschaften
CAS-Nummer |
80860-78-2 |
|---|---|
Molekularformel |
C11H21NO7S |
Molekulargewicht |
311.35 g/mol |
IUPAC-Name |
(2S)-2-[[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C11H21NO7S/c1-20-3-2-6(10(17)18)12-11(5-14)9(16)8(15)7(4-13)19-11/h6-9,12-16H,2-5H2,1H3,(H,17,18)/t6-,7+,8+,9-,11?/m0/s1 |
InChI-Schlüssel |
BNYIIVWJYIVWON-ZVSNZSLMSA-N |
SMILES |
CSCCC(C(=O)O)NC1(C(C(C(O1)CO)O)O)CO |
Isomerische SMILES |
CSCC[C@@H](C(=O)O)NC1([C@H]([C@@H]([C@H](O1)CO)O)O)CO |
Kanonische SMILES |
CSCCC(C(=O)O)NC1(C(C(C(O1)CO)O)O)CO |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
fructose methionine fructosyl-methionine fructosylmethionine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















